molecular formula C7H6FIO B3041511 2-Fluoro-3-iodobenzyl alcohol CAS No. 307975-02-6

2-Fluoro-3-iodobenzyl alcohol

Cat. No. B3041511
CAS RN: 307975-02-6
M. Wt: 252.02 g/mol
InChI Key: LKTRXJWENDDHQX-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodobenzyl alcohol is a research-grade chemical with the formula C₇H₆FIO and a molecular weight of 252.025 g/mol . It is often used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-iodobenzyl alcohol consists of a benzyl group with iodine and fluorine substituents. The exact spatial configuration can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

2-Fluoro-3-iodobenzyl alcohol is a solid at room temperature . It has a molecular weight of 252.03 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthesis Techniques : Research has developed practical methods for synthesizing fluorinated biphenyls, which are crucial intermediates in manufacturing pharmaceuticals and agrochemicals. These techniques involve cross-coupling reactions and have highlighted the challenges and solutions in working with fluorinated compounds, including cost and safety considerations (Qiu et al., 2009).

Environmental and Biodegradation Studies

  • Redox Mediators in Organic Pollutant Degradation : Enzymatic treatment using redox mediators has been studied for the degradation of recalcitrant organic pollutants. These studies shed light on the potential environmental applications of fluorinated compounds and their interactions with enzymes and redox systems (Husain & Husain, 2007).

Photophysics and Photochemistry

  • Photosensitive Protecting Groups : Research on photosensitive protecting groups includes the study of fluorinated compounds. These studies are fundamental to understanding how fluorinated groups can be used in photorelease technologies, potentially relevant for 2-Fluoro-3-iodobenzyl alcohol in the development of light-sensitive drug delivery systems or probes (Amit et al., 1974).

Fluorinated Compounds in Biomedical Research

  • Fluorinated Pyrimidines in Cancer Chemotherapy : The clinical applications of fluorinated pyrimidines, such as 5-fluorouracil, highlight the importance of fluorinated compounds in medical treatments. This background supports the potential biomedical research applications of 2-Fluoro-3-iodobenzyl alcohol, especially in drug synthesis and development (Heidelberger & Ansfield, 1963).

properties

IUPAC Name

(2-fluoro-3-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTRXJWENDDHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodobenzyl alcohol

Synthesis routes and methods

Procedure details

Trimethyl borate (1.92 mL, 17.2 mmol) was added dropwise to a stirred solution of 2-fluoro-3-iodobenzoic acid (preparation 22b, 4.39 g, 16.5 mmol) in tetrahydrofuran (25 mL) at 0° C. and the mixture was stirred for a further 15 minutes at this temperature. Then borane-methyl sulfide complex (10 M, 4.4 mL, 44 mmol) in tetrahydrofuran (3 mL) was added dropwise to the mixture at 0° C. and the mixture was then allowed to warm to room temperature. After 1 hour, the mixture was carefully quenched by dropwise addition of methanol (10 mL). After stirring overnight, the mixture was concentrated in vacuo and ethyl acetate was added to the residue. The organic layer was washed with saturated aqueous potassium carbonate solution, brine, dried (MgSO4) and evaporated to give the title compound (4.03 g, 97%) as an oil.
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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